molecular formula C36H45N9O8 B14246664 L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- CAS No. 335197-32-5

L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-

Cat. No.: B14246664
CAS No.: 335197-32-5
M. Wt: 731.8 g/mol
InChI Key: BWQGECRITGXIKN-OIUSUURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a complex peptide composed of five amino acids: L-histidine, L-asparagine, L-tyrosine, L-tryptophan, and L-isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino groups can be modified through nucleophilic substitution reactions using alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: DTT, TCEP.

    Substitution: Alkylating agents like iodoacetamide.

Major Products Formed

    Oxidation: Oxidized tyrosine and tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Alkylated peptide derivatives.

Scientific Research Applications

L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, the histidine residue can act as a proton donor or acceptor, influencing enzyme catalysis. The tryptophan residue can participate in hydrophobic interactions, stabilizing protein structures.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-
  • L-Histidine, L-asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-
  • L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-methionyl-

Uniqueness

L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of tryptophan and tyrosine residues allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

335197-32-5

Molecular Formula

C36H45N9O8

Molecular Weight

731.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C36H45N9O8/c1-3-19(2)31(35(51)44-29(36(52)53)14-22-17-39-18-41-22)45-34(50)28(13-21-16-40-26-7-5-4-6-24(21)26)43-33(49)27(12-20-8-10-23(46)11-9-20)42-32(48)25(37)15-30(38)47/h4-11,16-19,25,27-29,31,40,46H,3,12-15,37H2,1-2H3,(H2,38,47)(H,39,41)(H,42,48)(H,43,49)(H,44,51)(H,45,50)(H,52,53)/t19-,25-,27-,28-,29-,31-/m0/s1

InChI Key

BWQGECRITGXIKN-OIUSUURASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.